2-Phenyl-1-(prop-2-enoyl)pyrrolidin-3-one
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Overview
Description
2-Phenyl-1-(prop-2-enoyl)pyrrolidin-3-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is known for its versatile reactivity and is commonly used as a building block in organic synthesis. It has a molecular formula of C13H13NO2 and is characterized by the presence of a phenyl group and a prop-2-enoyl group attached to a pyrrolidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(prop-2-enoyl)pyrrolidin-3-one can be achieved through various methods. One common approach involves the reaction of N-substituted piperidines with specific oxidants and additives to selectively form pyrrolidin-2-ones . The reaction conditions typically include the use of a palladium catalyst and carbon monoxide, followed by esterification with ethanol .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-(prop-2-enoyl)pyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl and prop-2-enoyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives of the original compound.
Scientific Research Applications
2-Phenyl-1-(prop-2-enoyl)pyrrolidin-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenyl-1-(prop-2-enoyl)pyrrolidin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Phenyl-1-(prop-2-enoyl)pyrrolidin-3-one can be compared with other similar compounds, such as:
Pyrrolidine-2-one: Another five-membered lactam with similar reactivity but different substituents.
Pyrrolidine-2,5-dione: A related compound with additional functional groups that confer different chemical properties.
Prolinol: A derivative of pyrrolidine with hydroxyl groups, used in various synthetic applications.
These compounds share some structural similarities but differ in their specific functional groups and reactivity, making this compound unique in its applications and properties.
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-phenyl-1-prop-2-enoylpyrrolidin-3-one |
InChI |
InChI=1S/C13H13NO2/c1-2-12(16)14-9-8-11(15)13(14)10-6-4-3-5-7-10/h2-7,13H,1,8-9H2 |
InChI Key |
IAQBDUKIBWASOD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CCC(=O)C1C2=CC=CC=C2 |
Origin of Product |
United States |
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